![molecular formula C8H6F3NO2 B13982908 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a hydroxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of an ethanone derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
1-[6-(Trifluoromethyl)pyridin-3-YL]ethanone: Similar structure but lacks the hydroxy group at the 4-position.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar pyridine ring with a hydroxy group but different substitution pattern.
Uniqueness: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
5-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-3-12-7(2-6(5)14)8(9,10)11/h2-3H,1H3,(H,12,14) |
Clé InChI |
NWRNQEWWFUZCQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC(=CC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



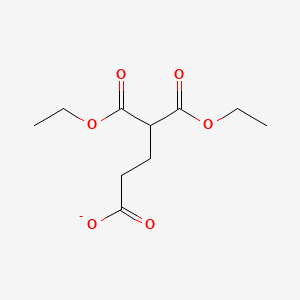

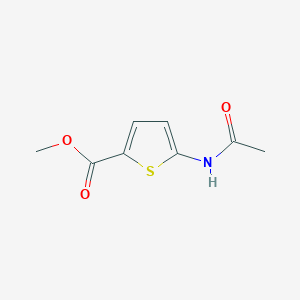

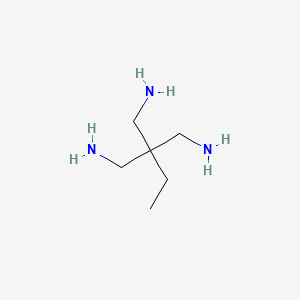
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)

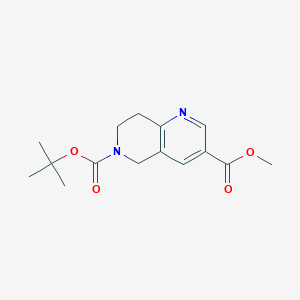

![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
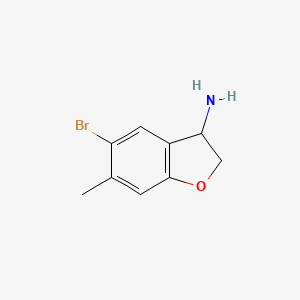

![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
